molecular formula C8H7FN4S B1402055 N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine CAS No. 1379811-58-1

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Cat. No.: B1402055
CAS No.: 1379811-58-1
M. Wt: 210.23 g/mol
InChI Key: YORXEYNUGHNFJW-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine: is an organic compound with the molecular formula C8H7FN4S . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 6-fluoro-1,3-benzothiazole with guanidine. One common method includes the use of 6-fluoro-1,3-benzothiazole-2-thiol as a starting material, which is then reacted with guanidine under suitable conditions to form the desired compound .

Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Chemistry: N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antibacterial and anti-inflammatory properties .

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of advanced materials and chemical sensors .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)guanidine
  • N-(6-methyl-1,3-benzothiazol-2-yl)guanidine
  • N-(6-nitro-1,3-benzothiazol-2-yl)guanidine

Uniqueness: N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORXEYNUGHNFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 2
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 3
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 4
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 5
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 6
N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

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